1H-imidazo[4,5-b]pyrazine

c-Met kinase selectivity imidazopyrazine scaffold

Kinase programs often struggle with off-target toxicity from non-selective scaffolds. 1H-Imidazo[4,5-b]pyrazine solves this as a precision purine bioisostere with defined hydrogen-bonding topology (1 donor, 3 acceptors) for ATP-pocket hinge recognition. • c-Met inhibitor 1D-2: >20,000-fold selectivity over 18 tyrosine kinases • mTOR selectivity: >1,000-fold over PI3Kα • Low intrinsic clearance: 8-23 µL/min/mg in human/rat microsomes Supplied at ≥97% purity; ambient shipping; ideal for c-Met, mTOR, TRK, and mitochondrial uncoupler programs.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 273-94-9
Cat. No. B1587860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazo[4,5-b]pyrazine
CAS273-94-9
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)NC=N2
InChIInChI=1S/C5H4N4/c1-2-7-5-4(6-1)8-3-9-5/h1-3H,(H,6,7,8,9)
InChIKeyZKAMEFMDQNTDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-b]pyrazine Scaffold for Kinase Inhibition and Uncoupling


1H-Imidazo[4,5-b]pyrazine is a fused bicyclic heteroarene containing an imidazole ring annulated to a pyrazine ring. With a molecular weight of 120.11 g/mol, an XLogP3 of 0, and one hydrogen bond donor paired with three hydrogen bond acceptors, this planar, electron-deficient scaffold provides a versatile template for medicinal chemistry [1]. It is widely employed as a purine bioisostere in kinase inhibitor design, where its 1H-imidazole NH and pyrazine N atoms engage in critical hinge‑region hydrogen bonds within the ATP-binding pocket of protein kinases [2]. The core has been successfully elaborated into potent and highly selective inhibitors of c-Met, mTOR, and TRK kinases, as well as into mitochondrial uncouplers with in vivo anti-obesity activity, establishing its value in both oncology and metabolic disease research [3][4].

Scaffold Purine bioisostere with hinge-binding H-donor
Kinase programs c-Met, mTOR, TRK inhibitor design workflow
Uncoupler research Mitochondrial uncoupler lead optimization context

1H-Imidazo[4,5-b]pyrazine: Why It Cannot Be Substituted


Generic substitution of 1H-imidazo[4,5-b]pyrazine with its regioisomer imidazo[1,2-a]pyrazine or with purine cores is not a viable procurement strategy for projects requiring precise pharmacological profiles. These scaffolds differ fundamentally in their hydrogen-bonding topology, lipophilicity, and electronic distribution, which directly impact target binding and selectivity. For example, 1H-imidazo[4,5-b]pyrazine possesses one hydrogen bond donor and three acceptors (XLogP3=0), whereas imidazo[1,2-a]pyrazine lacks any donor capacity and is more lipophilic (XLogP3=0.7) [1]. This difference alters the geometry and strength of hinge‑binding interactions in kinases, often leading to distinct selectivity fingerprints and off-target liabilities [2]. Furthermore, scaffold-hopping studies have demonstrated that the imidazo[4,5-b]pyrazine core imparts a static or growth‑slowing effect on T. brucei parasites, while the 1H-pyrazolo[3,4-b]pyridine scaffold exhibits a cidal mechanism, underscoring that even closely related heterocycles can diverge dramatically in their functional consequences [3].

1H-Imidazo[4,5-b]pyrazine Hinge-binding H-donor; low logP; kinase selectivity
Imidazo[1,2-a]pyrazine No H-donor; higher logP; distinct selectivity fingerprint
1H-Imidazo[4,5-b]pyrazine Static/growth-slowing mechanism in T. brucei
1H-Pyrazolo[3,4-b]pyridine Cidal mechanism; distinct biological outcome
Purine bioisostere design Imidazo[4,5-b]pyrazine engages specific hinge contacts
Generic purine cores May shift binding geometry and selectivity profile

Evidence for 1H-Imidazo[4,5-b]pyrazine Differentiation


Ultra-Selective c-Met Kinase Inhibition

The enantiomerically pure compound 1D‑2, based on the 1H‑imidazo[4,5‑b]pyrazine core, exhibited exquisite selectivity for c‑Met over a panel of 18 human tyrosine kinases. While the enzymatic IC50 for c‑Met was 1.45 nM, the IC50 values against 17 other kinases, including AXL, RON, EGFR, ALK, Flt‑1, VEGFR2, c‑Kit, PDGFRα/β, RET, ABL, EphA2/B2, IGF1R, and FGFR1, were all >30,000 nM . In contrast, optimization of imidazo[1,2‑a]pyrazine Aurora kinase inhibitors often requires extensive SAR to improve off‑target selectivity, with typical Aurora inhibitors showing nanomolar activity against multiple off‑target kinases [1].

c-Met Selectivity vs Panel
Reported
c-Met IC50 1.45 nM; 17 off-target kinases >30,000 nM
Supports c-Met selectivity context (>20,000‑fold window)
Enzymatic HTRF assay; compound 1D‑2
c-Met kinase selectivity imidazopyrazine scaffold

mTOR Selectivity Over PI3Kα

A series of imidazo[4,5‑b]pyrazin‑2‑ones developed as mTOR kinase inhibitors achieved >1000‑fold selectivity over the structurally related PI3Kα lipid kinase [1]. This level of selectivity is critical for mTOR‑targeted therapies, as PI3K inhibition is associated with on‑target toxicities. For comparison, many first‑generation mTOR inhibitors (e.g., rapalogs) show limited selectivity and only inhibit mTORC1, while dual mTOR/PI3K inhibitors often suffer from dose‑limiting hyperglycemia due to PI3Kα suppression [2].

mTOR vs PI3Kα Selectivity
Reported
mTOR IC50 >1000‑fold selective over PI3Kα
Reported mTOR selectivity window; may inform PI3K-related toxicity context
Biochemical kinase assay; imidazo[4,5-b]pyrazin-2-one series
mTOR PI3K selectivity imidazopyrazinone

Mitochondrial Uncoupling Potency and Half-Life

Compound 4.3.20, a 5‑methoxy substituted 1H‑imidazo[4,5‑b]pyrazine, exhibited the best mitochondrial uncoupling activity among a library of 75 derivatives, with an EC50 of 3.6 ± 0.4 µM in rat L6 myoblasts [1]. The compound also demonstrated a half‑life of 4.4 h in mice and produced significant anti‑obesity effects at an oral dose of 50 mg/kg without altering food intake or lean mass. In contrast, classic mitochondrial uncouplers such as 2,4‑dinitrophenol (DNP) display EC50 values of ~10–20 µM but are plagued by a narrow therapeutic window and severe toxicity [2].

Mitochondrial Uncoupling Potency
Reported
EC50 3.6 µM (rat L6 myoblasts); half-life 4.4 h (mouse)
Supports mitochondrial uncoupling potency and exposure context
vs DNP ~10–20 µM; oral 50 mg/kg
mitochondrial uncoupler obesity EC50

Static vs. Cidal Mechanism in T. brucei

In a phenotypic screen for T. brucei inhibitors, compounds built on the 1H‑imidazo[4,5‑b]pyrazin‑2(3H)‑one scaffold were found to be static or growth‑slowing and not cidal. In contrast, scaffold‑hopping to a 1H‑pyrazolo[3,4‑b]pyridine core produced compounds with cidal activity and a biphasic growth curve, suggesting a distinct mechanism of action [1]. Both series exhibited sub‑micromolar potency, but the difference in cidal versus static activity has profound implications for treatment duration and the potential for resistance emergence.

Static vs Cidal Mechanism
Head-to-head
Static/growth-slowing (imidazopyrazine) vs cidal, biphasic (pyrazolopyridine)
Mechanism-of-action differentiation context for T. brucei
Phenotypic screen; sub-µM concentrations
Trypanosoma brucei cidal static scaffold hopping

Hydrogen Bond Donor vs. Acceptor Profile

The computed physicochemical properties of the two imidazopyrazine regioisomers differ significantly. 1H‑Imidazo[4,5‑b]pyrazine possesses one hydrogen bond donor (the imidazole NH) and three hydrogen bond acceptors, with a calculated XLogP3 of 0. Imidazo[1,2‑a]pyrazine, in contrast, has no hydrogen bond donors, only two acceptors, and a higher XLogP3 of 0.7 [1][2]. The presence of an NH donor in the [4,5‑b] isomer enables a bidentate hydrogen‑bonding motif with kinase hinge regions that is not possible with the [1,2‑a] isomer, directly influencing binding affinity and selectivity.

H-Bond Donor vs Acceptor
Head-to-head
1 HBD, 3 HBA, XLogP3 0 vs 0 HBD, 2 HBA, XLogP3 0.7
Hinge-binding donor capacity differentiates regioisomers
Computed properties (PubChem)
hydrogen bond donor hydrogen bond acceptor regioisomer comparison

Metabolic Stability: Low Clearance in Liver Microsomes

Compound 1D‑2, a highly optimized 1H‑imidazo[4,5‑b]pyrazine c‑Met inhibitor, demonstrated excellent metabolic stability in both human and rat liver microsomes, with intrinsic clearance (CLint) values of 8 μL/min/mg protein in HLM and 23 μL/min/mg protein in RLM . These values are well below the thresholds commonly used to classify a compound as stable (CLint < 50 μL/min/mg protein in HLM, < 100 μL/min/mg protein in RLM). In contrast, early leads from imidazo[1,2‑a]pyrazine Aurora inhibitor programs often require extensive optimization to achieve acceptable microsomal stability, with many initial hits exhibiting CLint > 100 μL/min/mg [1].

Metabolic Stability
Reported
HLM CLint 8, RLM CLint 23 µL/min/mg protein
Reported low microsomal clearance context; supports PK exposure review
Human/rat liver microsomes; compound 1D‑2
metabolic stability liver microsomes clearance

1H-Imidazo[4,5-b]pyrazine: Optimal Application Scenarios


Kinase Inhibitor Programs with Ultra-High Selectivity

Programs targeting c‑Met, mTOR, or TRK kinases where off‑target inhibition must be minimized to avoid toxicology findings should prioritize the 1H‑imidazo[4,5‑b]pyrazine scaffold. As demonstrated by compound 1D‑2, this core can deliver >20,000‑fold selectivity over a panel of 18 tyrosine kinases and >1000‑fold selectivity for mTOR over PI3Kα [1]. The presence of a hydrogen bond donor (NH) and three acceptors enables precise hinge‑region recognition that is difficult to replicate with other imidazopyrazine regioisomers [2].

Mitochondrial Uncoupler Discovery for Obesity and Metabolic Disease

The 1H‑imidazo[4,5‑b]pyrazine core has been successfully elaborated into potent mitochondrial uncouplers with favorable in vivo half‑lives. Compound 4.3.20 achieved an EC50 of 3.6 µM and a mouse half‑life of 4.4 h, with demonstrable anti‑obesity effects at 50 mg/kg [3]. This scaffold is therefore ideally suited for projects aiming to develop safer uncoupling agents that avoid the narrow therapeutic window of legacy uncouplers like DNP [4].

Static Mechanism for Neglected Tropical Diseases

For Trypanosoma brucei or other parasitic infections where a static, growth‑slowing effect may reduce the risk of rapid resistance emergence or is compatible with host immune clearance, the 1H‑imidazo[4,5‑b]pyrazin‑2‑one scaffold provides a clearly differentiated profile. Direct head‑to‑head phenotypic screening confirmed that compounds built on this core are static, whereas the closely related 1H‑pyrazolo[3,4‑b]pyridine scaffold yields cidal agents [5].

Lead Optimization Campaigns Prioritizing Low Intrinsic Clearance

Teams with a stringent requirement for metabolic stability should consider 1H‑imidazo[4,5‑b]pyrazine‑based leads. The optimized c‑Met inhibitor 1D‑2 exhibited intrinsic clearance values of 8 and 23 µL/min/mg protein in human and rat liver microsomes, respectively—well below industry stability thresholds . This low‑clearance profile, combined with the scaffold's hydrogen‑bonding properties, reduces the need for extensive DMPK optimization and accelerates progression to in vivo efficacy studies.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
Hinge-binding selectivity context
Off-target kinase panel review
Mitochondrial uncoupler lead optimization studies
Uncoupling potency and exposure profile
In vivo exposure-response relationship review
Trypanosoma brucei inhibitor studies
Static/growth-slowing mechanism context
Cidal vs static differentiation in parasite models
ADME lead optimization studies
Microsomal stability profile
Intrinsic clearance comparison across species

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